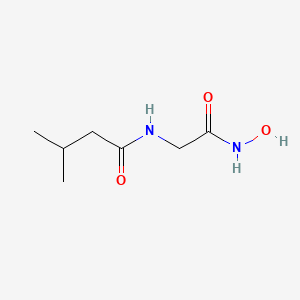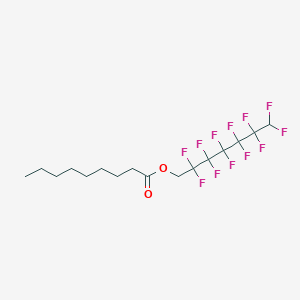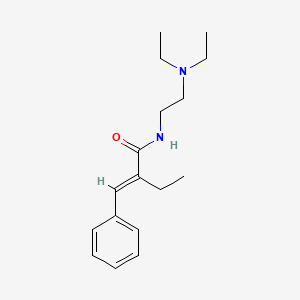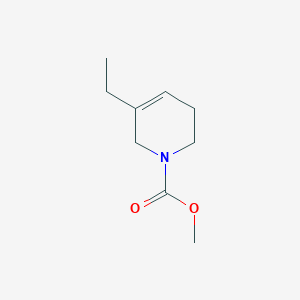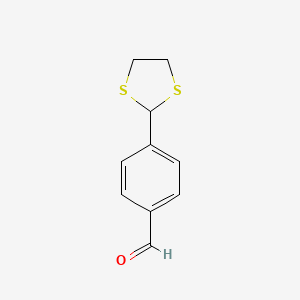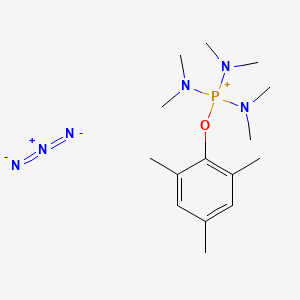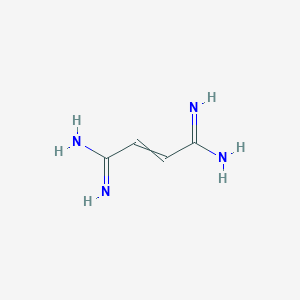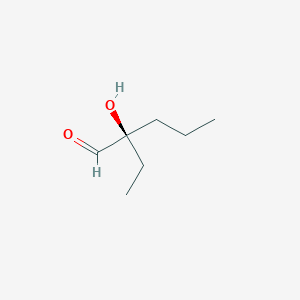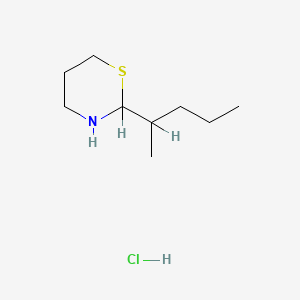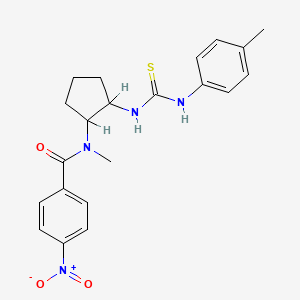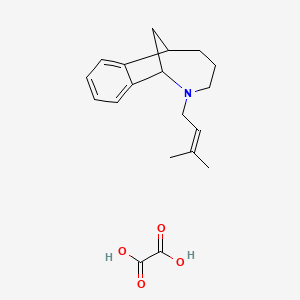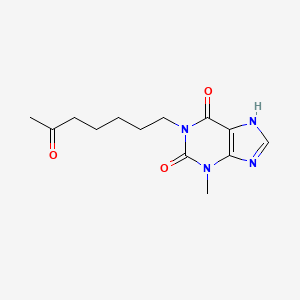
3-Methyl-1-(6-oxoheptyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(6-oxoheptyl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the xanthine family. Xanthines are known for their stimulant effects, primarily due to their action on the central nervous system. This compound is structurally related to other well-known xanthines such as caffeine and theobromine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(6-oxoheptyl)-3,7-dihydro-1H-purine-2,6-dione can be achieved through various synthetic routes. One common method involves the alkylation of 3-methylxanthine with 6-bromoheptan-2-one under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(6-oxoheptyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methyl or heptyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methyl-1-(6-oxoheptyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex xanthine derivatives.
Biology: Studied for its effects on cellular metabolism and enzyme inhibition.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of vascular disorders.
Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(6-oxoheptyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By inhibiting these receptors, the compound can increase the release of neurotransmitters such as dopamine and norepinephrine, leading to stimulant effects. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and enhanced cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant found in coffee and tea.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Pentoxifylline: 1-(5-oxohexyl)-3,7-dimethylxanthine, used to improve blood flow in patients with circulation problems.
Uniqueness
3-Methyl-1-(6-oxoheptyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific alkyl chain length and functional groups, which may confer distinct pharmacological properties compared to other xanthines
Propiedades
Número CAS |
76126-71-1 |
|---|---|
Fórmula molecular |
C13H18N4O3 |
Peso molecular |
278.31 g/mol |
Nombre IUPAC |
3-methyl-1-(6-oxoheptyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H18N4O3/c1-9(18)6-4-3-5-7-17-12(19)10-11(15-8-14-10)16(2)13(17)20/h8H,3-7H2,1-2H3,(H,14,15) |
Clave InChI |
YROJDXSVHMRWNN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCCN1C(=O)C2=C(N=CN2)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
